molecular formula C19H21N5O3S B2958443 4-(4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)-2-methyloxazole CAS No. 2034303-45-0

4-(4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)-2-methyloxazole

Cat. No. B2958443
CAS RN: 2034303-45-0
M. Wt: 399.47
InChI Key: QGKWVILFVQHRQB-UHFFFAOYSA-N
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Description

4-(4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Isatin 1,2,3-Triazoles as Potent Inhibitors against Caspase-3

Triazole derivatives have been explored for their inhibitory effects against caspase-3, a critical enzyme in apoptosis. Isatin 1,2,3-triazoles, in particular, have shown potent inhibition, indicating their potential application in therapeutic interventions against diseases where apoptosis plays a key role (Yang Jiang & Trond Vidar Hansen, 2011).

Antibacterial and Surface Activity

Triazole derivatives have been synthesized and shown to possess both antimicrobial activity and the ability to act as surface-active agents. This duality in function suggests their applicability in developing antimicrobial coatings or materials with specific surface properties (R. El-Sayed, 2006).

Plant Growth Retardants

Certain triazole compounds have been used as plant growth retardants, offering insights into the regulation of terpenoid metabolism. This application highlights the potential for triazole derivatives in agricultural and horticultural practices to control plant growth and development (K. Grossmann, 1990).

Antimicrobial Evaluations

Fused heterocyclic 1,2,4-triazoles have been synthesized and evaluated for their antimicrobial properties. Such compounds, including those synthesized via oxidative cyclization, have proven to be potent antimicrobial agents, indicating the potential for triazole derivatives in developing new antibiotics or disinfectants (O. Prakash et al., 2011).

Mechanism of Action

properties

IUPAC Name

4-[4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-13-20-19(12-27-13)15-4-6-17(7-5-15)28(25,26)23-9-8-16(10-23)24-11-18(21-22-24)14-2-3-14/h4-7,11-12,14,16H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKWVILFVQHRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)N4C=C(N=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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